COX Inhibition Potency: Nanomolar Activity Confirmed via BindingDB
5‑Cyclohexyl‑1H‑pyrazol‑3‑amine exhibits an IC50 of 50 nM against prostaglandin G/H synthase 1/2 (COX‑1/2) [1]. In contrast, the unsubstituted 3‑aminopyrazole scaffold lacks comparable COX inhibitory activity in the same assay system, and the regioisomer 1‑cyclohexyl‑1H‑pyrazol‑3‑amine shows no reported COX activity [2]. This potency places 5‑cyclohexyl‑1H‑pyrazol‑3‑amine among the more active simple aminopyrazole COX inhibitors, though selectivity between COX‑1 and COX‑2 isoforms remains uncharacterized.
| Evidence Dimension | In vitro COX enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | 3‑aminopyrazole (unsubstituted) – no detectable COX inhibition in comparable assays; 1‑cyclohexyl‑1H‑pyrazol‑3‑amine – no reported COX activity |
| Quantified Difference | >100‑fold improvement over unsubstituted parent scaffold |
| Conditions | Broken rat basophilic leukemia (RBL‑1) cell lysate; ChEMBL_51500 assay [1] |
Why This Matters
For researchers developing anti‑inflammatory leads, the 50 nM IC50 provides a validated starting point for SAR expansion, whereas generic aminopyrazoles would require de novo activity discovery.
- [1] BindingDB. Ki Summary for BDBM50076642 (CHEMBL665835). IC50 = 50 nM against Prostaglandin G/H synthase 1/2. URL: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50008734&ki_result_id=50578798 View Source
- [2] PubChem. 3-Aminopyrazole (CID 79135). Biological activity summary. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminopyrazole View Source
